molecular formula C22H22FN3OS B2870054 7-(2-fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane CAS No. 1704552-26-0

7-(2-fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane

Cat. No.: B2870054
CAS No.: 1704552-26-0
M. Wt: 395.5
InChI Key: RPRTYOXSNFDSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-fluorophenyl group at position 7 and a benzoyl moiety bearing an imidazole-methyl group at position 2. The 2-fluorophenyl substituent enhances metabolic stability and lipophilicity, while the imidazole-methyl benzoyl group may contribute to hydrogen bonding or metal coordination, suggesting possible applications in targeting enzymes or receptors (e.g., kinases, HDACs) .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-20-4-2-1-3-19(20)21-9-11-26(13-14-28-21)22(27)18-7-5-17(6-8-18)15-25-12-10-24-16-25/h1-8,10,12,16,21H,9,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRTYOXSNFDSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, fluorinated aromatic substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Fluorinated Substituent Key Functional Group Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1,4-Thiazepane 2-Fluorophenyl 4-[(1H-Imidazol-1-yl)methyl]benzoyl ~398.45* Potential BRAF/HDAC dual inhibition
BG14863 () 1,4-Thiazepane 4-Fluorophenyl Thiophene-2-yl 386.51 Not specified; likely kinase modulation
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane () 1,4-Thiazepane 2,5-Difluorophenyl Benzodioxole-carbonyl ~422.43* Enhanced metabolic stability
Compound 14f () Thiazole-pyrimidine 2,6-Difluorophenyl Hydroxyheptanamide ~634.57 BRAF/HDAC dual inhibition (IC₅₀: 12 nM)
Catena-poly[[[tetraaquazinc(II)]-µ-ligand]] () Polymeric chain None Imidazole-benzoyl N/A Metal coordination, structural rigidity

*Calculated based on IUPAC names and standard atomic weights.

Key Observations :

Core Heterocycle: The 1,4-thiazepane core (target compound, BG14863, ) offers greater flexibility compared to rigid thiazole-pyrimidine systems () or polymeric metal-coordinated frameworks (). This flexibility may enhance binding to dynamic enzyme pockets . Thiazepane derivatives with fluorinated aryl groups (e.g., 2-fluorophenyl, 2,5-difluorophenyl) exhibit improved pharmacokinetic profiles over non-fluorinated analogs due to reduced oxidative metabolism .

Imidazole’s metal-binding capability (as seen in ) suggests applications in metalloenzyme targeting . Hydroxyheptanamide derivatives () demonstrate potent BRAF/HDAC inhibition (IC₅₀ < 20 nM) but lack the thiazepane scaffold, highlighting the trade-off between ring flexibility and steric constraints .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step routes similar to ’s hydrazinecarbothioamide-triazole pathway, requiring precise control over imidazole alkylation and fluorophenyl coupling. By contrast, thiazole-pyrimidine analogs () utilize sulfonamido-thiazole intermediates, which may introduce higher synthetic yields (54–70%) but less diversity in functionalization .

Stability and Degradation: Fluorophenyl-containing thiazepanes (e.g., ) show superior stability in acidic media compared to tert-butyl oxazolidinone derivatives (), which degrade in simulated gastric fluid. This suggests the target compound’s 2-fluorophenyl group may enhance gastrointestinal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.